2,7-二溴芘

描述

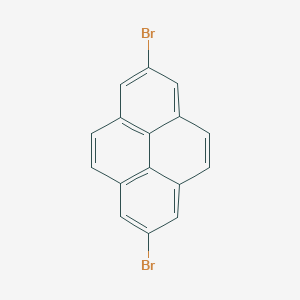

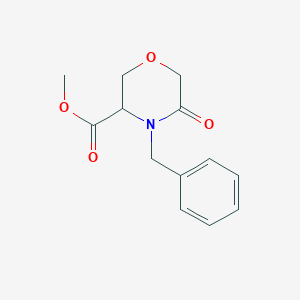

2,7-Dibromopyrene is an organic compound with the chemical formula C16H8Br2. It is a yellow crystalline solid with a distinctive odor. This compound is a derivative of pyrene, a well-known aromatic hydrocarbon.

科学研究应用

2,7-Dibromopyrene has a wide range of scientific research applications, including:

Materials Science: 2,7-Dibromopyrene is used in the fabrication of organic semiconductors and light-emitting diodes (LEDs).

Environmental Studies: Bromopyrenes, including 2,7-Dibromopyrene, are studied for their environmental impact and behavior in different ecosystems.

Biology and Medicine: Research is ongoing to explore the potential biological activities of 2,7-Dibromopyrene and its derivatives.

作用机制

Target of Action

2,7-Dibromopyrene (Br2Py) is a derivative of pyrene, a renowned aromatic hydrocarbon . The primary targets of Br2Py are the nodal positions on the pyrene molecule, specifically the 2nd and 7th positions . These positions are crucial for expanding the utility of pyrene, allowing for diverse functionalisation strategies .

Mode of Action

The mode of action of Br2Py involves the strategic functionalisation of pyrene at non-K region and nodal positions . Bromo-substituted precursors, such as Br2Py, serve as vital intermediates in synthetic routes . The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties . Understanding the distinct electronic structure of pyrene is pivotal, dictating the preferential electrophilic aromatic substitution reactions at specific positions .

Biochemical Pathways

The biochemical pathways affected by Br2Py involve the synthesis of mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) . The self-assembly process of Br2Py molecules leads to the formation of monolayers . Based on Br-H adsorption and Br-Br repulsion, Br2Py molecules form two molecular chains and one molecular cluster .

Pharmacokinetics

It’s known that the atomic structure of a br2py monolayer is primarily influenced by intermolecular interactions . There exists a certain selectivity for film-forming on metal surfaces . More research is needed to fully understand the ADME properties of Br2Py and their impact on bioavailability.

Result of Action

The result of Br2Py’s action is the formation of highly ordered nanostructures . These structures are formed through a self-assembly process, leading to the formation of four possible monolayers . The structural parameters of the monolayers are consistent with existing literature .

Action Environment

The action of Br2Py is influenced by environmental factors. For instance, the self-assembly process of Br2Py molecules in forming monolayers is based on Br-H adsorption and Br-Br repulsion . Furthermore, there exists a certain selectivity for film-forming on metal surfaces . More research is needed to fully understand how environmental factors influence Br2Py’s action, efficacy, and stability.

生化分析

Cellular Effects

Bromopyrenes have been noted for their significance in synthetic chemistry, materials science, and environmental studies . The specific impact of 2,7-Dibromopyrene on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.

Molecular Mechanism

The molecular mechanism of 2,7-Dibromopyrene involves the Ullmann reaction path, which is unique regardless of predesigned assembled structures . This reaction path is demonstrated to be dominated by metal-coordinated and halogen bonding motifs .

Temporal Effects in Laboratory Settings

The synthesis of 2,7-Dibromopyrene has been accomplished with high efficiency

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromopyrene typically involves the bromination of pyrene. One common method is the bromination of pyrene using bromine in carbon tetrachloride (CCl4). The reaction is carried out by dissolving pyrene in carbon tetrachloride and adding a bromine solution in carbon tetrachloride. The mixture is stirred for about 2 hours until the red solution turns yellow, indicating the completion of the reaction .

Another method involves the use of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene or 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene as starting materials. These compounds are dissolved in a mixture of methanol and tetrahydrofuran (MeOH/THF) and then reacted with a copper(II) catalyst to yield 2,7-Dibromopyrene .

Industrial Production Methods

Industrial production methods for 2,7-Dibromopyrene are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation also enhances the efficiency of industrial production.

化学反应分析

Types of Reactions

2,7-Dibromopyrene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms in 2,7-Dibromopyrene can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: 2,7-Dibromopyrene can be oxidized to form pyrenequinones and other oxidized derivatives.

Reduction Reactions: The bromine atoms can be reduced to form pyrene or other reduced derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrenes, while oxidation reactions can produce pyrenequinones and other oxidized derivatives .

相似化合物的比较

2,7-Dibromopyrene can be compared with other bromopyrene derivatives, such as:

- 1-Bromopyrene

- 2-Bromopyrene

- 1,6-Dibromopyrene

- 1,8-Dibromopyrene

- 1,3-Dibromopyrene

- 1,7-Dibromopyrene

- 1,3,6-Tribromopyrene

- 1,3,6,8-Tetrabromopyrene

These compounds differ in the positions and number of bromine atoms on the pyrene core. The unique substitution pattern of 2,7-Dibromopyrene at the 2 and 7 positions makes it distinct from other bromopyrene derivatives. This unique substitution pattern influences its reactivity and the types of reactions it can undergo .

属性

IUPAC Name |

2,7-dibromopyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2/c17-13-5-9-1-2-10-6-14(18)8-12-4-3-11(7-13)15(9)16(10)12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTQPXMEWQTTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545084 | |

| Record name | 2,7-Dibromopyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102587-98-4 | |

| Record name | 2,7-Dibromopyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromopyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,7-dibromopyrene facilitate the creation of nanostructures on metal surfaces?

A: 2,7-Dibromopyrene serves as a precursor molecule for on-surface Ullmann coupling reactions. When deposited onto metal surfaces like gold (Au(111)) [, ] or bimetallic surfaces like bismuth-silver (Bi-Ag(111)) [], it forms ordered structures stabilized by intermolecular halogen bonding motifs []. Upon thermal annealing, the bromine atoms detach (dehalogenation), and the pyrene molecules undergo covalent coupling, forming extended polymeric chains [, ]. This process allows for the controlled construction of low-dimensional nanostructures directly on the metal surface.

Q2: What role do halogen bonds play in the formation of these nanostructures?

A: Research suggests that halogen bonding plays a crucial role in both the initial self-assembly and the subsequent polymerization of 2,7-dibromopyrene on metal surfaces. Initially, the bromine atoms in the molecule engage in intermolecular halogen bonding, guiding the molecules into ordered patterns []. Interestingly, even after dehalogenation and the formation of covalent bonds between pyrene units, the dissociated bromine atoms remain involved. These bromine atoms are absorbed onto the metal surface and continue to interact with the polymer chains, further stabilizing the structure []. This suggests that halogen bonding is a key driving force throughout the entire process of nanostructure formation.

Q3: Can the structure of the metal surface influence the outcome of the Ullmann coupling reaction using 2,7-dibromopyrene?

A: Yes, the structure and composition of the metal surface significantly influence the Ullmann coupling reaction. Studies have shown that different metal surfaces, and even modifications to the same surface, can alter the reaction pathway and the final nanostructures formed. For instance, on bismuth-decorated silver surfaces (Bi-Ag(111)), the presence of bismuth reduces surface reactivity, requiring higher temperatures to initiate dehalogenation and polymerization compared to bare silver []. Additionally, the final polymeric chains on Bi-Ag(111) exhibit a lateral displacement compared to those formed on bare silver, highlighting the impact of bismuth on the reaction []. Similarly, on bismuth-gold surfaces (Bi-Au(111)), a modified surface reconstruction necessitates higher annealing temperatures for Ullmann coupling compared to pristine gold (Au(111)) []. This demonstrates the sensitivity of 2,7-dibromopyrene's on-surface reactions to the specific metal substrate, offering a potential avenue for fine-tuning nanostructure formation by carefully selecting and modifying the surface.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

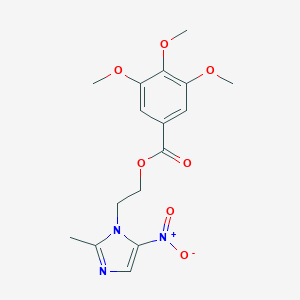

![ethyl-[[4-[[ethyl-(2-hydroxyethyl)-propylazaniumyl]methyl]phenyl]methyl]-(2-hydroxyethyl)-propylazanium;dibromide](/img/structure/B9629.png)

![1-methyl-2-(piperidin-1-ylmethyl)thiochromeno[3,4-d]imidazol-4-one](/img/structure/B9634.png)